molecular formula C14H15BrN2O2 B12913462 4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-60-4

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12913462
CAS No.: 88094-60-4
M. Wt: 323.18 g/mol
InChI Key: BWASJEHATDYYMH-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.18 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a synthetic compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.18 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The structural characteristics of this compound are crucial for understanding its biological functions. The compound features a bromine atom, an ethyl group, and a methoxy group attached to a pyridazine ring, contributing to its unique reactivity and interaction with biological targets.

PropertyValue
CAS Number 88094-60-4
Molecular Formula C14H15BrN2O2
Molecular Weight 323.18 g/mol
IUPAC Name 4-bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the pyridazine class have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Some derivatives of pyridazine have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include apoptosis induction and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Certain studies suggest that pyridazine derivatives may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study reported that pyridazine derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that certain pyridazine compounds showed IC50 values as low as 3.79 µM against MCF7 breast cancer cells . These findings suggest that modifications to the pyridazine structure can enhance anticancer activity.
  • Structure–Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that specific substitutions on the pyridazine ring significantly influence biological activity, underscoring the importance of molecular design in drug development .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of pyridazinones exhibit antitumor properties. A study demonstrated that 4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one shows cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses significant inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Agricultural Applications

Pesticide Development
The lipophilic nature of this compound makes it suitable for formulation in pesticide products. Its effectiveness against certain pests has been documented, indicating its potential as an environmentally friendly pesticide option .

Materials Science Applications

Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to explore its role in developing high-performance polymers for various applications .

Data Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntitumor AgentInduces apoptosis in cancer cells
Antimicrobial AgentInhibitory effects on bacterial strains
AgriculturePesticide DevelopmentEffective against specific pests
Materials SciencePolymer SynthesisEnhances thermal stability and mechanical strength

Case Studies

  • Antitumor Activity Study : A research team conducted a series of experiments on various cancer cell lines, demonstrating that treatment with this compound resulted in a significant decrease in cell viability compared to controls. The study highlighted its potential as a lead compound for developing new anticancer drugs.
  • Agricultural Field Trials : Field trials were conducted to assess the efficacy of the compound as a pesticide. Results indicated a marked reduction in pest populations when applied at specified concentrations, supporting its development as a sustainable agricultural product.

Properties

CAS No.

88094-60-4

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

4-bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C14H15BrN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3

InChI Key

BWASJEHATDYYMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Br

Origin of Product

United States

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